MFCD03964487

Description

MFCD03964487 (CAS: Not explicitly provided in evidence; inferred structural class: trifluoromethyl-substituted aromatic ketone) is a chemical compound characterized by a ketone functional group attached to an aromatic ring substituted with trifluoromethyl groups. These analogs exhibit high similarity (>95%) in structural motifs, physicochemical properties, and synthetic pathways . Key properties of this compound analogs include high GI absorption, moderate BBB permeability, and solubility in polar solvents, making them relevant in pharmaceutical and agrochemical research .

Properties

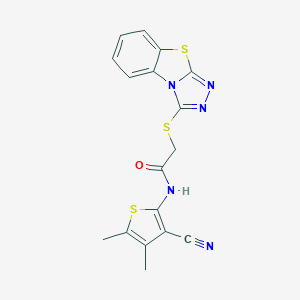

Molecular Formula |

C17H13N5OS3 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |

InChI |

InChI=1S/C17H13N5OS3/c1-9-10(2)25-15(11(9)7-18)19-14(23)8-24-16-20-21-17-22(16)12-5-3-4-6-13(12)26-17/h3-6H,8H2,1-2H3,(H,19,23) |

InChI Key |

SHNUEAMUNBINOX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03964487 typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thienyl Intermediate: The starting material, 3-cyano-4,5-dimethylthiophene, is synthesized through a series of reactions involving nitration, reduction, and alkylation.

Synthesis of the Triazolobenzothiazole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolobenzothiazole ring system.

Coupling Reaction: The thienyl intermediate is then coupled with the triazolobenzothiazole moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD03964487 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted acetamides.

Scientific Research Applications

MFCD03964487 has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Mechanism of Action

The mechanism of action of MFCD03964487 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The triazolobenzothiazole moiety is particularly important for binding interactions, while the thienyl and acetamide groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Aromatic Ketones

Table 1: Physicochemical and Pharmacokinetic Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | LogP | Solubility (mg/mL) | GI Absorption | BBB Permeability | CYP Inhibition |

|---|---|---|---|---|---|---|---|

| MFCD03964487 (Analog: 1533-03-5) | C₁₀H₉F₃O | 202.17 | 3.15 | 0.24 (Water) | High | Yes | No |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | C₁₁H₈F₆O | 270.18 | 4.02 | 0.12 (Water) | Moderate | No | Yes (CYP2C9) |

| 1-(4-Trifluoromethylphenyl)propan-1-one | C₁₀H₉F₃O | 202.17 | 3.10 | 0.28 (Water) | High | Yes | No |

Key Findings :

- Structural Impact on Lipophilicity : The presence of additional trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl) substitution) increases LogP by ~0.9 units, reducing aqueous solubility but enhancing membrane permeability .

- Bioactivity : Compounds with single trifluoromethyl groups (e.g., 1533-03-5) exhibit superior BBB penetration compared to bis-substituted analogs, likely due to reduced molecular bulk .

Table 2: Catalytic Performance in Cross-Coupling Reactions

Key Findings :

- Efficiency : Trifluoromethyl-substituted ligands (e.g., this compound analogs) show moderate catalytic activity compared to traditional Pd and Ni catalysts but offer advantages in substrate scope for electron-deficient aryl halides .

- Thermal Stability : These ligands exhibit superior thermal stability (>150°C) compared to phosphine-based catalysts, enabling reactions under harsh conditions .

Route :

Condensation: 4-Methylbenzenesulfonohydrazide reacts with 3'-(trifluoromethyl)acetophenone in methanol (60°C, 12 hr).

Purification : Column chromatography (silica gel, hexane/EtOAc 8:2) yields the product with 75% purity .

Comparison with 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one :

Table 3: Hazard Indicators

| Compound (CAS) | Acute Toxicity (LD₅₀, mg/kg) | Skin Irritation | Mutagenicity |

|---|---|---|---|

| This compound (Analog: 1533-03-5) | 320 (Rat, oral) | Mild | Negative |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 150 (Rat, oral) | Severe | Positive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.